PSMA-Dependent Cytotoxicity: 57-Fold Selectivity for PSMA-Positive Versus PSMA-Negative Cells
Mipsagargin exhibits strict PSMA-dependent activation, with cytotoxicity approximately 57-fold higher in PSMA-producing LNCaP cells (IC50 = 191 nM) compared to PSMA-non-producing TSU cells (IC50 = 5351 nM) [1]. In contrast, the active warhead 12-ADT kills all cell types with an EC50 of <100 nM regardless of PSMA expression [2], and unconjugated thapsigargin shows no selectivity, killing normal endothelial cells, fibroblasts, and osteoblasts with similar potency [3].
| Evidence Dimension | Cytotoxicity (IC50) differential between PSMA-positive and PSMA-negative cells |
|---|---|
| Target Compound Data | IC50 = 191 nM in PSMA(+) LNCaP cells; IC50 = 5351 nM in PSMA(-) TSU cells |
| Comparator Or Baseline | 12-ADT warhead: EC50 < 100 nM across all cell types, no PSMA selectivity; Thapsigargin: non-cell-type-specific toxicity, no selectivity |
| Quantified Difference | 57-fold selectivity (5351 nM / 191 nM) for PSMA-positive over PSMA-negative cells |
| Conditions | In vitro cytotoxicity assay; LNCaP cells (PSMA-producing prostate cancer) vs. TSU cells (PSMA-non-producing) |
Why This Matters
This selectivity confirms that mipsagargin's cytotoxic activity is conditionally gated by PSMA expression, enabling experimental models to distinguish PSMA-dependent from PSMA-independent effects—a differentiation that unconjugated thapsigargin cannot provide.
- [1] Denmeade SR, Mhaka AM, Rosen DM, et al. Engineering a Prostate-Specific Membrane Antigen–Activated Tumor Endothelial Cell Prodrug for Cancer Therapy. Sci Transl Med. 2012;4(140):140ra86. View Source
- [2] Mahalingam D, Wilding G, Denmeade S, et al. Mipsagargin: The Beginning—Not the End—of Thapsigargin Prodrug-Based Cancer Therapeutics. Molecules. 2021;26(24):7469. View Source
- [3] Khurram I, et al. Thapsigargin and its prodrug derivatives: exploring novel approaches for targeted cancer therapy through calcium signaling disruption. Med Oncol. 2024;41(12):328. View Source
